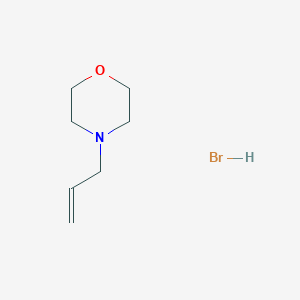

4-Allylmorpholine hydrobromide

Description

Properties

Molecular Formula |

C7H14BrNO |

|---|---|

Molecular Weight |

208.10 g/mol |

IUPAC Name |

4-prop-2-enylmorpholine;hydrobromide |

InChI |

InChI=1S/C7H13NO.BrH/c1-2-3-8-4-6-9-7-5-8;/h2H,1,3-7H2;1H |

InChI Key |

LIASSKZXWOSLNQ-UHFFFAOYSA-N |

Canonical SMILES |

C=CCN1CCOCC1.Br |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations of 4 Allylmorpholine Hydrobromide

Direct Synthesis Approaches from 4-Allylmorpholine

The most straightforward method for the preparation of 4-allylmorpholine hydrobromide involves the direct reaction of 4-allylmorpholine with hydrogen bromide. This approach leverages the basicity of the morpholine (B109124) nitrogen and the electrophilic nature of hydrogen bromide.

Electrophilic Addition of Hydrogen Bromide to the Allyl Moiety

The formation of this compound, chemically named 4-allyl-morpholin-4-ium bromide, is achieved through the reaction of 4-allylmorpholine with hydrogen bromide Current time information in NA.researchgate.net. In a typical laboratory procedure, equimolar amounts of 4-allylmorpholine and hydrogen bromide are mixed in an aqueous solution and stirred until a clear solution is obtained researchgate.net. The reaction proceeds via the protonation of the tertiary amine of the morpholine ring by the hydrogen bromide, forming the morpholinium bromide salt.

The reaction can be represented by the following equation:

C₇H₁₃NO + HBr → [C₇H₁₄NO]⁺Br⁻

This reaction is a classic acid-base neutralization. The lone pair of electrons on the nitrogen atom of the morpholine ring acts as a Brønsted-Lowry base, accepting a proton from the hydrogen bromide. The resulting product is a salt, composed of the 4-allylmorpholinium cation and the bromide anion. In the solid state, the molecules are interconnected through N-H···Br and C-H···Br hydrogen bonds, creating a three-dimensional network Current time information in NA.researchgate.net.

Table 1: Experimental Parameters for the Synthesis of this compound

| Reactant | Molar Mass (g/mol) | Amount (g) | Moles |

|---|---|---|---|

| 4-Allylmorpholine | 127.18 | 0.762 | 0.006 |

| Hydrogen Bromide | 80.91 | 1.212 | 0.006 |

| Water (solvent) | 18.02 | 20 mL | - |

Data sourced from experimental procedures described in scientific literature researchgate.net.

Alternative Bromination and Hydrobromination Methods

While the direct addition of aqueous hydrogen bromide is a common method, other reagents and techniques can be employed for the hydrobromination of amines or the bromination of allylic systems, which could be adapted for the synthesis of this compound.

For instance, the in-situ generation of HBr can be achieved using reagents like oxalyl bromide or bromotrimethylsilane on the surface of silica gel. These methods can offer advantages such as avoiding the handling of corrosive gaseous HBr and not requiring anhydrous conditions.

Alternative brominating agents could also be considered, although these would typically lead to bromination of the allyl group's double bond rather than the formation of the hydrobromide salt of the amine. Such reagents include N-bromosuccinimide (NBS), which is often used for allylic bromination under radical conditions, or a bromide/bromate couple. The choice of reagent and reaction conditions would determine the final product. For the specific synthesis of the hydrobromide salt, methods that generate HBr are the most relevant alternatives.

Synthetic Optimizations and Yield Enhancement Strategies

Optimizing the synthesis of this compound primarily involves controlling the reaction conditions to maximize the yield and purity of the final product. Key parameters that can be adjusted include stoichiometry, temperature, solvent, and reaction time.

Ensuring an equimolar ratio of 4-allylmorpholine to hydrogen bromide is crucial to prevent the presence of unreacted starting material or excess acid in the final product. The reaction is typically carried out at room temperature, as it is a rapid acid-base neutralization. The choice of solvent can influence the crystallization of the product; water is a common solvent due to the high solubility of the resulting salt researchgate.net.

To enhance the yield, careful control of the work-up procedure is necessary. After the reaction is complete, the product is typically isolated by crystallization. The yield can be maximized by optimizing the crystallization conditions, such as the cooling rate and the choice of anti-solvent if one is used. The formation of a stable crystalline salt is a key factor in achieving high solubility and, consequently, a good yield upon crystallization.

Purification and Isolation Techniques for the Hydrobromide Salt

The purification of this compound is essential to remove any unreacted starting materials, by-products, or solvent residues. Recrystallization is a common and effective method for purifying amine hydrohalide salts.

In the case of this compound, the crude product obtained from the reaction mixture can be recrystallized from a suitable solvent or solvent mixture. The choice of solvent is critical; an ideal solvent will dissolve the compound at an elevated temperature but have low solubility at cooler temperatures, allowing for the formation of pure crystals upon cooling. For morpholine derivatives, fractional crystallization from an isopropanol/ether mixture has been reported to be effective organic-chemistry.org. The process of recrystallization not only purifies the compound but can also lead to the formation of well-defined crystals suitable for structural analysis, such as X-ray crystallography researchgate.net.

Other potential purification methods for amine salts include precipitation from a solution by the addition of a solvent in which the salt is insoluble. The purity of the final product can be assessed using techniques such as melting point determination, nuclear magnetic resonance (NMR) spectroscopy, and elemental analysis.

Derivatization and Subsequent Chemical Reactivity Studies

The this compound salt can be a precursor for further chemical transformations. The presence of the protonated morpholine nitrogen and the allyl group provides multiple sites for potential reactions.

Reactions Involving the Protonated Morpholine Nitrogen

Although specific reactivity studies on this compound are not extensively documented, the chemistry of related morpholinium salts provides insights. For example, N-alkylmorpholinium salts can be used as catalysts or reaction media in various organic transformations. The acidity of the N-H proton can be exploited in base-mediated reactions.

Furthermore, the morpholinium moiety can direct the outcome of reactions on the allyl group. For instance, in reactions involving the double bond, the bulky and charged morpholinium group could exert steric and electronic effects, influencing the stereochemistry or regiochemistry of the addition products. Derivatization can also occur by deprotonation of the morpholinium ion to regenerate the free amine, which can then undergo further reactions such as N-alkylation to form quaternary ammonium (B1175870) salts. The synthesis of N-methyl-N-allylmorpholinium based ionic liquids has been reported, showcasing the potential for further functionalization at the nitrogen center Current time information in NA..

Chemical Transformations of the Allylic Double Bond

One fundamental transformation is the reaction with hydrogen halides, such as hydrogen bromide, which leads to the formation of the corresponding hydrobromide salt, 4-allyl-morpholin-4-ium bromide nih.gov. While this is a reaction at the nitrogen atom, it influences the electronic environment of the allyl group.

The double bond itself can undergo several types of reactions:

Halogenation: The addition of halogens, such as bromine, across the double bond is a classic transformation. In the context of related N-allyl compounds, this reaction can proceed via a bromonium ion intermediate. For instance, the treatment of N-allyl-β-aminoalcohols with bromine in dichloromethane leads to an electrophile-induced cyclization, demonstrating the reactivity of the allyl group towards electrophiles like bromine banglajol.info. A similar principle would apply to the direct halogenation of the double bond in 4-allylmorpholine, which would be expected to yield a dihalogenated morpholine derivative.

Allylic Substitution: Reactions can occur at the allylic position (the carbon atom adjacent to the double bond) via radical or ionic pathways. These reactions, known as allylic shifts, can lead to the introduction of a functional group at the allylic carbon, with a potential rearrangement of the double bond wikipedia.org. For example, allylic halogenation using reagents like N-bromosuccinimide (NBS) in the presence of a radical initiator can introduce a bromine atom at the allylic position youtube.com. This creates a resonance-stabilized allylic radical intermediate, which can lead to a mixture of products youtube.com.

Oxidation: The allylic double bond can be oxidized to form various functional groups. Common oxidative transformations for alkenes include epoxidation (forming an oxirane ring), dihydroxylation (forming a diol), or oxidative cleavage. For instance, palladium-catalyzed C-H acyloxylation can convert terminal alkenes into allylic esters organic-chemistry.org. This type of transformation could functionalize the allyl group of 4-allylmorpholine.

Reduction: The double bond can be reduced to a single bond through catalytic hydrogenation. This reaction typically involves hydrogen gas and a metal catalyst such as palladium on carbon (Pd/C), platinum oxide (PtO₂), or Lindlar's catalyst for partial reduction researchgate.net. This transformation would convert this compound into 4-propylmorpholine hydrobromide.

These transformations highlight the versatility of the allyl group as a synthetic handle for further functionalization of the morpholine scaffold.

Regioselective and Stereoselective Synthetic Pathways

The synthesis of substituted morpholines, including structures related to 4-allylmorpholine, often requires precise control over regioselectivity and stereoselectivity to produce specific isomers. Several advanced synthetic methodologies have been developed to achieve this control, particularly in the creation of chiral morpholine derivatives.

Electrophile-Induced Cyclization

A prominent stereoselective method involves the electrophile-induced cyclization of optically pure N-allyl-β-aminoalcohols banglajol.info. In this pathway, an electrophile, such as bromine (Br₂), induces the cyclization of the amino alcohol to form the morpholine ring. The stereochemistry of the starting material directly influences the stereochemistry of the product.

For example, the cyclization of chiral N-allyl-β-aminoalcohols with bromine can yield chiral morpholines with high diastereoselectivity (de). The reaction conditions, such as reaction time, can be optimized to maximize the yield of a single diastereomer. Research has shown that quenching the reaction after a short period (e.g., 5 minutes) can lead to 100% diastereomeric excess, whereas allowing the reaction to proceed to completion may result in a mixture of diastereomers banglajol.info. The presence of electron-donating groups on the substrate can accelerate the reaction and improve the yield of the desired single diastereomer banglajol.info.

| Substrate | Reaction Time | Conversion (%) | Isolated Yield (%) | Diastereomeric Ratio |

|---|---|---|---|---|

| Unsubstituted N-allyl-β-aminoalcohol | 5 min | 60 | N/A | Single Diastereomer (100% de) |

| Unsubstituted N-allyl-β-aminoalcohol | Complete | 100 | N/A | 2:1 Mixture |

| OMe-substituted N-allyl-β-aminoalcohol | 5 min | 80 | 50 | Single Diastereomer |

| OMe-substituted N-allyl-β-aminoalcohol | 10 min (Complete) | 100 | N/A | 8:1 Mixture |

Copper-Promoted Oxyamination

Another powerful method for the stereoselective synthesis of functionalized morpholines is the copper(II)-promoted oxyamination of alkenes nih.gov. This reaction involves the simultaneous intramolecular addition of an alcohol and intermolecular addition of an amine across a double bond. This approach provides direct access to 2-aminomethyl functionalized morpholines with generally high levels of diastereoselectivity. The process is thought to proceed via the initial addition of the alcohol moiety to the alkene nih.gov. This methodology is significant for its ability to construct the morpholine ring while simultaneously installing an aminomethyl group, a common feature in bioactive molecules.

Polymer-Supported Stereoselective Synthesis

Solid-phase synthesis techniques have also been employed for the stereoselective preparation of morpholine derivatives. Using immobilized amino acids like serine or threonine as starting materials, N-alkylated and N-acylated intermediates can be synthesized on a polymer support nih.govresearchgate.net. Subsequent cleavage from the resin, mediated by an acid such as trifluoroacetic acid (TFA) in the presence of a reducing agent like triethylsilane, results in the stereoselective formation of the corresponding morpholine-3-carboxylic acids nih.govresearchgate.net. This method allows for the controlled synthesis of specific stereoisomers.

These methodologies underscore the importance of controlling reaction pathways to achieve specific regio- and stereochemical outcomes, which is crucial for the synthesis of complex and biologically relevant morpholine derivatives.

Advanced Structural Characterization and Crystal Engineering

Single-Crystal X-ray Diffraction Analysis

Single-crystal X-ray diffraction stands as the definitive method for elucidating the solid-state structure of crystalline materials. This powerful analytical technique has been applied to 4-Allylmorpholine hydrobromide to determine its crystal structure with high precision.

The crystallographic analysis of this compound reveals that it crystallizes in the triclinic system, which is characterized by three unequal axes and three unequal angles. The crystal structure was resolved in the P-1 space group. The unit cell parameters, which define the dimensions and shape of the repeating unit in the crystal lattice, have been determined at a temperature of 293 K.

| Parameter | Value |

|---|---|

| Crystal System | Triclinic |

| Space Group | P-1 |

| a (Å) | 7.4115 (15) |

| b (Å) | 7.9727 (16) |

| c (Å) | 8.7948 (18) |

| α (°) | 66.43 (3) |

| β (°) | 82.14 (3) |

| γ (°) | 85.78 (3) |

| Volume (ų) | 471.75 (17) |

| Z | 2 |

Within the crystal lattice, the morpholine (B109124) ring of the 4-allylmorpholinium cation adopts a stable chair conformation. This is a common low-energy conformation for six-membered saturated rings, minimizing steric strain. The allyl group is attached to the nitrogen atom of the morpholine ring. The conformation of the allyl substituent relative to the morpholine ring is a key feature of the molecular structure.

The crystal structure of this compound is stabilized by a network of hydrogen bonds. The protonated nitrogen atom of the morpholinium cation acts as a hydrogen bond donor, forming a significant N-H···Br interaction with the bromide anion. In addition to this primary hydrogen bond, weaker C-H···Br interactions are also observed, where hydrogen atoms from the methylene groups of the morpholine ring and the allyl group interact with the bromide anion. These hydrogen bonds are crucial in directing the packing of the molecules in the crystal.

| Donor-H···Acceptor | D-H (Å) | H···A (Å) | D···A (Å) | D-H···A (°) |

|---|---|---|---|---|

| N-H···Br | 0.91 | 2.31 | 3.218 (2) | 175 |

| C-H···Br | 0.97 | 2.93 | 3.846 (4) | 159 |

Isomorphism refers to the existence of different compounds with similar crystal structures, while polymorphism is the ability of a single compound to crystallize in multiple forms. The study of these phenomena in related morpholinium hydrobromide salts can provide insights into the factors that control crystal packing. For instance, modifying the N-substituent on the morpholine ring can lead to changes in the crystal packing and potentially to different polymorphic forms. While extensive studies on the isomorphism and polymorphism of this compound itself are not widely reported, research on other morpholinium salts has shown that variations in the anion or the organic cation can lead to different packing motifs and, in some cases, polymorphism researchgate.netnih.gov. The presence of the flexible allyl group in this compound could potentially allow for different conformations in the solid state, which might lead to polymorphism under different crystallization conditions.

Spectroscopic Elucidation of Molecular Structure

Spectroscopic techniques provide complementary information to X-ray diffraction by probing the vibrational and electronic properties of the molecule. For this compound, techniques such as FT-IR, Raman, and NMR spectroscopy are invaluable for confirming the molecular structure and understanding the nature of the chemical bonds.

| Spectroscopic Technique | Expected Key Features for this compound |

|---|---|

| FT-IR Spectroscopy | - Broad N-H stretching band in the region of 3200-2800 cm⁻¹ due to the protonated amine.

|

| Raman Spectroscopy | - Complementary information to FT-IR, with strong C-C and C=C stretching bands.

|

| ¹H NMR Spectroscopy | - Signals for the protons of the morpholine ring, with those adjacent to the positively charged nitrogen shifted downfield.

|

| ¹³C NMR Spectroscopy | - Signals for the carbon atoms of the morpholine ring, with those adjacent to the nitrogen being deshielded.

|

The protonation of the nitrogen atom to form the hydrobromide salt would lead to a significant downfield shift of the adjacent proton and carbon signals in the NMR spectra compared to the parent 4-allylmorpholine. In the FT-IR and Raman spectra, the most notable feature would be the appearance of the N-H stretching vibration.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule. For this compound, a combination of one-dimensional and two-dimensional NMR experiments is crucial for unambiguous assignment of all proton and carbon signals and for understanding its dynamic behavior in solution.

High-resolution 1D NMR spectroscopy offers the initial and most fundamental insight into the molecular structure of this compound. The protonation of the nitrogen atom by hydrobromic acid is expected to induce significant downfield shifts for the protons and carbons of the morpholine ring compared to the free base, 4-Allylmorpholine, due to the increased electron-withdrawing effect of the positively charged nitrogen.

¹H NMR Spectroscopy: The ¹H NMR spectrum of this compound would be expected to show distinct signals for the protons of the morpholine ring and the allyl group. The protons on the carbons adjacent to the positively charged nitrogen (H-2 and H-6) would be the most deshielded, appearing at a lower field compared to the protons on the carbons adjacent to the oxygen atom (H-3 and H-5). The allyl group protons would exhibit characteristic splitting patterns: a doublet for the methylene protons adjacent to the nitrogen, a multiplet for the vinyl proton, and two distinct signals for the terminal vinyl protons.

¹³C NMR Spectroscopy: In the ¹³C NMR spectrum, the carbon atoms of the morpholine ring would also be deshielded upon protonation. The carbons directly bonded to the nitrogen (C-2 and C-6) would experience a more significant downfield shift than those bonded to the oxygen (C-3 and C-5). The three distinct carbon signals of the allyl group would also be present in the spectrum.

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Carbon | Predicted Chemical Shift (δ, ppm) |

| H-2, H-6 (axial) | 3.20 - 3.40 | m | C-2, C-6 | 50 - 55 |

| H-2, H-6 (equatorial) | 3.80 - 4.00 | m | C-3, C-5 | 65 - 70 |

| H-3, H-5 (axial) | 3.60 - 3.80 | m | C-7 | 58 - 63 |

| H-3, H-5 (equatorial) | 4.00 - 4.20 | m | C-8 | 130 - 135 |

| H-7 | 3.50 - 3.70 | d | C-9 | 118 - 123 |

| H-8 | 5.80 - 6.00 | m | ||

| H-9a (cis) | 5.30 - 5.50 | d | ||

| H-9b (trans) | 5.35 - 5.55 | d | ||

| Predicted chemical shifts are based on data for similar N-substituted morpholinium salts and are relative to a standard reference. |

The morpholine ring in this compound exists predominantly in a chair conformation. Variable-temperature (VT) NMR studies can provide valuable information on the conformational dynamics of the molecule, such as the rate of ring inversion. nih.gov By monitoring the changes in the NMR spectrum as a function of temperature, it is possible to determine the energy barrier for this process. At low temperatures, the ring inversion may become slow on the NMR timescale, leading to the observation of separate signals for the axial and equatorial protons. As the temperature is increased, these signals will broaden and eventually coalesce into a single time-averaged signal. researchgate.netlibretexts.org The coalescence temperature can be used to calculate the free energy of activation for the ring inversion process. nih.gov

Two-dimensional (2D) NMR techniques are indispensable for the definitive assignment of all proton and carbon signals, especially in complex molecules where 1D spectra may show overlapping multiplets. nih.govnih.gov

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would reveal the coupling relationships between adjacent protons. For instance, it would show correlations between the protons on C-2 and C-3, as well as between the protons within the allyl group.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms, allowing for the unambiguous assignment of each carbon signal based on the chemical shift of its attached proton(s).

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC spectrum shows correlations between protons and carbons that are separated by two or three bonds. This is particularly useful for identifying quaternary carbons and for confirming the connectivity between different parts of the molecule, such as the attachment of the allyl group to the morpholine nitrogen.

NOESY (Nuclear Overhauser Effect Spectroscopy): A NOESY experiment can provide information about the spatial proximity of protons, which is crucial for determining the stereochemistry and preferred conformation of the molecule. For example, it could show through-space interactions between the allyl group protons and the protons of the morpholine ring.

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, provides a molecular fingerprint based on the vibrational modes of the molecule's functional groups. libretexts.org These techniques are complementary and offer a comprehensive picture of the molecular structure.

The IR and Raman spectra of this compound would be characterized by the vibrational modes of the morpholine ring, the allyl group, and the N⁺-H bond formed upon protonation.

Key Vibrational Modes:

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Technique |

| N⁺-H | Stretching | 3200 - 2800 (broad) | IR |

| C-H (alkane) | Stretching | 2990 - 2850 | IR, Raman |

| C=C (alkene) | Stretching | 1650 - 1630 | Raman (strong), IR (medium) |

| C-N | Stretching | 1250 - 1020 | IR |

| C-O-C | Asymmetric Stretching | 1150 - 1085 | IR (strong) |

| =C-H | Bending (out-of-plane) | 1000 - 650 | IR (strong) |

The broad N⁺-H stretching band in the IR spectrum is a characteristic feature of amine hydrohalides and is indicative of strong hydrogen bonding interactions with the bromide counter-ion. cdnsciencepub.com The C=C stretching vibration of the allyl group is typically a strong and sharp band in the Raman spectrum, making it a useful diagnostic peak. nih.govresearchgate.net

Mass Spectrometry for Structural Confirmation of Precursors or Reaction Products

Mass spectrometry (MS) is a powerful analytical technique for determining the molecular weight and elemental composition of a compound and for obtaining structural information through the analysis of its fragmentation patterns. libretexts.org For this compound, which is a salt, electrospray ionization (ESI) would be the preferred ionization method. The ESI-MS spectrum would be expected to show a prominent peak for the cationic species, [C₇H₁₄NO]⁺, at an m/z corresponding to the molecular weight of the 4-allylmorpholinium cation.

The fragmentation of the precursor, 4-Allylmorpholine, under electron ionization (EI) would likely proceed through several characteristic pathways for N-allylamines. miamioh.eduyoutube.com The molecular ion peak may be observed, and common fragmentation patterns would include:

Alpha-cleavage: Loss of an ethyl or vinyl radical from the morpholine ring.

Retro-Diels-Alder (RDA) reaction: A characteristic fragmentation of six-membered rings, leading to the expulsion of a neutral molecule.

Loss of the allyl group: Cleavage of the C-N bond connecting the allyl group to the morpholine ring.

Correlating Experimental Spectroscopic Data with Theoretical Predictions

The synergy between experimental spectroscopic data and theoretical calculations provides a powerful approach for detailed structural elucidation. researchgate.net Density Functional Theory (DFT) is a widely used computational method for predicting various molecular properties, including NMR chemical shifts and vibrational frequencies. nih.govnih.govphyschemres.orgspectroscopyonline.com

By optimizing the geometry of the 4-allylmorpholinium cation, it is possible to calculate its ¹H and ¹³C NMR chemical shifts. These theoretical values can then be compared with the experimental data to validate the spectral assignments and to gain a deeper understanding of the electronic structure of the molecule.

Similarly, DFT calculations can be used to predict the vibrational frequencies and intensities of the IR and Raman spectra. Comparing the calculated vibrational spectrum with the experimental one can aid in the assignment of complex spectral features and provide insights into the nature of the vibrational modes. Discrepancies between the experimental and theoretical data can often be attributed to factors such as solvent effects and intermolecular interactions in the solid state, which may not be fully accounted for in the theoretical model.

Mechanistic Investigations of Reactions Involving 4 Allylmorpholine Hydrobromide

Detailed Analysis of Electrophilic Addition Mechanisms on the Allylic Functionality

The presence of a carbon-carbon double bond in the allyl group of 4-allylmorpholine hydrobromide makes it a prime site for electrophilic addition reactions. These reactions are initiated by the attack of an electrophile on the electron-rich π-system of the double bond.

Carbocation Formation and Rearrangement Pathways

The addition of an electrophile to the allyl group is expected to proceed via the formation of a carbocation intermediate. Following Markovnikov's rule, the electrophile would add to the terminal carbon of the double bond, leading to the formation of a more stable secondary carbocation.

However, the initial secondary carbocation could potentially undergo rearrangement to a more stable carbocation if a suitable migrating group is present on an adjacent carbon. Common rearrangement pathways include hydride shifts (migration of a hydrogen atom with its bonding electrons) and alkyl shifts. These rearrangements are driven by the thermodynamic stability of the resulting carbocation. In the case of this compound, the proximity of the morpholinium ring could influence the stability and rearrangement pathways of the carbocation, though specific studies are lacking.

Influence of Reaction Conditions on Reaction Outcome and Selectivity

The outcome and selectivity of electrophilic addition reactions are highly dependent on the reaction conditions, including the nature of the electrophile, the solvent, and the temperature.

Interactive Table: Expected Influence of Reaction Conditions on Electrophilic Addition

| Reaction Condition | Expected Influence on Reaction Outcome |

| Nature of Electrophile | Strong electrophiles will favor rapid reaction and may lead to a wider range of products, including those from rearrangements. Weaker electrophiles may exhibit higher selectivity. |

| Solvent Polarity | Polar protic solvents can stabilize the carbocation intermediate, potentially favoring rearrangement pathways. Nonpolar solvents may favor a more concerted or less ionic mechanism. |

| Temperature | Higher temperatures generally provide the activation energy for carbocation rearrangements, potentially leading to a greater proportion of rearranged products. Lower temperatures may favor the kinetically controlled, non-rearranged product. |

| Presence of Nucleophiles | The concentration and nucleophilicity of the counter-ion or other nucleophiles in the reaction mixture will determine the final product distribution after carbocation formation. |

It is important to reiterate that this table represents general principles of electrophilic addition reactions and has not been experimentally verified for this compound.

Nucleophilic Reactivity and Substitution Mechanisms within the Compound

The this compound molecule also possesses sites susceptible to nucleophilic attack. The quaternary ammonium (B1175870) center makes the morpholine (B109124) ring an electron-deficient system. While the C-N bonds of the morpholine ring are generally stable, under harsh conditions, nucleophilic substitution could potentially occur, leading to ring-opening or displacement of the allyl group. However, such reactions would likely require a strong nucleophile and forcing conditions. The bromide counter-ion is a weak nucleophile.

Theoretical and Computational Approaches to Reaction Mechanism Elucidation

In the absence of extensive experimental data, theoretical and computational chemistry would be invaluable tools for elucidating the reaction mechanisms of this compound.

Energy Landscape Analysis of Reactive Intermediates

Computational analysis could also be used to investigate the stability of the potential carbocation intermediates and the energy barriers for their rearrangement. By mapping the energy landscape, researchers could predict the likelihood of different rearrangement pathways and identify the most probable reaction intermediates. This would allow for a more detailed understanding of the factors controlling the regioselectivity and stereoselectivity of the reactions.

Computational and Theoretical Chemistry of 4 Allylmorpholine Hydrobromide

Quantum Chemical Calculation of Molecular Structure and Electronic Properties

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule at the electronic level. These calculations, typically employing methods like Density Functional Theory (DFT), solve approximations of the Schrödinger equation to determine a molecule's optimized geometry and electronic characteristics.

Geometry Optimization and Conformational Analysis

Geometry optimization is a computational process used to find the arrangement of atoms that corresponds to a minimum on the potential energy surface. For the 4-allylmorpholinium cation, this process would identify the most stable three-dimensional structure, including bond lengths, bond angles, and dihedral angles.

A key aspect of this analysis would be the conformational preference of the allyl group relative to the morpholinium ring. The rotation around the N-C bond of the allyl group can lead to different conformers, primarily described as gauche or anti. A computational study would calculate the relative energies of these conformers to determine the most stable arrangement. This analysis would reveal whether steric hindrance or other electronic factors favor one conformation over others in the gaseous phase, which can then be compared to the conformation observed in the solid-state crystal structure.

Analysis of Electron Density Distribution and Charge States

Understanding how electrons are distributed within the 4-allylmorpholinium cation and how the charge is shared between the cation and the bromide anion is crucial for explaining the compound's reactivity and interactions. Computational methods are used to quantify this distribution.

Methods such as Mulliken population analysis or Natural Bond Orbital (NBO) analysis would be employed to calculate the partial atomic charges on each atom. This would reveal the electrostatic landscape of the molecule, highlighting the positive charge localization on the protonated nitrogen atom and its influence on the adjacent atoms in the morpholine (B109124) ring. The analysis would also quantify the charge transfer and electrostatic interaction between the positively charged 4-allylmorpholinium cation and the negatively charged bromide anion.

Modeling of Intermolecular Interactions and Supramolecular Features

In the solid state, molecules are arranged in a crystal lattice held together by a network of intermolecular forces. Computational modeling is essential for quantifying these interactions, which dictate the crystal's structure and properties. Experimental crystallographic data for 4-Allylmorpholine hydrobromide confirms the presence of N—H···Br and C—H···Br hydrogen bonds. unit.noresearchgate.net

Computational Assessment of Hydrogen Bonding Strengths and Geometries

While experimental data identifies the presence of hydrogen bonds, computational chemistry is required to determine their strength and precise energetic contributions. Theoretical calculations would be used to model the hydrogen bonds observed in the crystal structure (N—H···Br and C—H···Br). By analyzing the geometry (donor-hydrogen···acceptor distance and angle) and employing methods like Quantum Theory of Atoms in Molecules (QTAIM) or NBO analysis, the energy of these interactions can be estimated. This would provide quantitative insight into how these specific hydrogen bonds stabilize the three-dimensional crystal network.

A hypothetical data table for such an analysis is presented below.

| Hydrogen Bond Type | Donor-H···Acceptor | D-H Distance (Å) | H···A Distance (Å) | D···A Distance (Å) | D-H···A Angle (°) | Interaction Energy (kcal/mol) |

| N-H···Br | N-H···Br | Calculated | Calculated | Calculated | Calculated | Calculated |

| C-H···Br | C-H···Br | Calculated | Calculated | Calculated | Calculated | Calculated |

| Note: This table is illustrative. The values are placeholders as specific computational data is not available in the literature. |

Prediction and Simulation of Spectroscopic Signatures

Computational chemistry can predict various spectroscopic properties of a molecule. These theoretical spectra are invaluable for interpreting experimental data and assigning spectral features to specific molecular motions or electronic transitions.

For this compound, DFT calculations would be used to compute the vibrational frequencies corresponding to its infrared (IR) and Raman spectra. The simulation would produce a theoretical spectrum where each peak is associated with a specific vibrational mode of the molecule, such as the stretching of the N-H bond, C-H bonds of the allyl group, or the breathing modes of the morpholine ring. Comparing the calculated spectrum to an experimental one would allow for a definitive assignment of the observed absorption bands. Similarly, NMR chemical shifts (¹H and ¹³C) could be calculated to aid in the structural characterization of the compound in solution.

Computational NMR Chemical Shift Prediction and Validation

Computational methods, particularly those based on quantum mechanics, have become indispensable for predicting Nuclear Magnetic Resonance (NMR) parameters. bohrium.com For this compound, predicting ¹H and ¹³C chemical shifts is crucial for confirming its molecular structure and understanding the electronic environment of each atom.

The standard approach involves a multi-step process. First, the geometry of the 4-allylmorpholinium cation is optimized using a suitable level of theory, such as Density Functional Theory (DFT) with a functional like B3LYP and a basis set like 6-311++G(2d,p). researchgate.netnih.gov Given that NMR experiments are typically conducted in solution, the influence of the solvent is accounted for using a continuum model, such as the Polarizable Continuum Model (PCM). researchgate.net

Following geometry optimization, the NMR shielding tensors are calculated using methods like the Gauge-Invariant Atomic Orbital (GIAO) method. researchgate.net The absolute shielding values are then converted to chemical shifts (δ) by referencing them against a standard compound, typically Tetramethylsilane (TMS), calculated at the same level of theory.

δ_calc = σ_ref - σ_calc

Validation of these predicted shifts is achieved by comparing them with experimental NMR data. A strong correlation and low mean absolute error (MAE) between the calculated and experimental values confirm the accuracy of the computational model and the structural assignment. github.io Discrepancies can point to specific conformational effects or intermolecular interactions not fully captured by the model.

Table 1: Predicted vs. Experimental ¹³C and ¹H NMR Chemical Shifts (ppm) for 4-Allylmorpholinium Cation (Note: This table contains illustrative data based on typical computational accuracy for similar organic cations.)

| Atom | Calculated Chemical Shift (δ, ppm) | Experimental Chemical Shift (δ, ppm) | Difference (Δδ, ppm) |

|---|---|---|---|

| ¹³C NMR | |||

| C=CH₂ | 121.5 | 122.1 | -0.6 |

| CH=CH₂ | 129.8 | 130.5 | -0.7 |

| N-CH₂(allyl) | 62.3 | 62.9 | -0.6 |

| N-CH₂(ring) | 58.1 | 58.8 | -0.7 |

| O-CH₂(ring) | 64.2 | 64.7 | -0.5 |

| ¹H NMR | |||

| C=CH₂ | 5.65 | 5.72 | -0.07 |

| CH=CH₂ | 6.01 | 6.09 | -0.08 |

| N-CH₂(allyl) | 3.85 | 3.91 | -0.06 |

| N-CH₂(ring) | 3.45 | 3.52 | -0.07 |

| O-CH₂(ring) | 4.10 | 4.15 | -0.05 |

Simulated Vibrational Spectra (IR, Raman) for Experimental Band Assignment

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides a fingerprint of a molecule based on its vibrational modes. The assignment of experimental spectral bands to specific molecular motions can be complex, but computational simulations provide a robust basis for these assignments.

The process begins with the same DFT-optimized molecular geometry used for NMR predictions. A frequency calculation is then performed, which computes the second derivatives of the energy with respect to atomic displacements. This analysis yields a set of harmonic vibrational frequencies and their corresponding IR intensities and Raman activities. nih.govnih.gov

Calculated harmonic frequencies are systematically higher than experimental frequencies due to the neglect of anharmonicity and other model limitations. To improve agreement with experimental data, the calculated frequencies are often uniformly scaled by an empirical scaling factor (typically ~0.96 for B3LYP functionals). nih.gov

By comparing the scaled theoretical frequencies with the experimental FT-IR and Raman spectra, each observed band can be confidently assigned to a specific vibrational mode, such as C-H stretching of the allyl group, symmetric and asymmetric stretching of the morpholine ring C-O-C and C-N-C bonds, and various bending and twisting modes.

Table 2: Assignment of Major Vibrational Bands of 4-Allylmorpholinium Cation (Note: This table presents representative data for the assignment of vibrational modes.)

| Calculated Frequency (cm⁻¹, Scaled) | Experimental FT-IR (cm⁻¹) | Experimental Raman (cm⁻¹) | Vibrational Mode Assignment |

|---|---|---|---|

| 3085 | 3088 | 3087 | =C-H stretch (allyl) |

| 2989 | 2992 | 2990 | CH₂ asymmetric stretch (ring) |

| 2875 | 2877 | 2876 | CH₂ symmetric stretch (ring) |

| 1645 | 1648 | 1647 | C=C stretch (allyl) |

| 1450 | 1455 | 1453 | CH₂ scissoring (ring) |

| 1285 | 1288 | 1286 | CH₂ twisting (ring) |

| 1115 | 1118 | 1117 | C-O-C asymmetric stretch (ring) |

| 1070 | 1072 | 1071 | C-N-C asymmetric stretch (ring) |

| 995 | 998 | 996 | =CH₂ wagging (allyl) |

Molecular Dynamics Simulations for Conformational Flexibility and Solution Behavior

While quantum chemical calculations provide detailed information on static, optimized structures, Molecular Dynamics (MD) simulations offer a powerful tool to explore the conformational flexibility and dynamic behavior of molecules over time, particularly in a solution environment. scielo.br

For this compound, MD simulations can reveal the preferred conformations of the molecule and the transitions between them. An MD simulation is set up by placing the molecule in a simulation box filled with explicit solvent molecules (e.g., water) and counter-ions (Br⁻). The interactions between all atoms are described by a molecular mechanics force field (e.g., AMBER, OPLS-AA). wustl.eduescholarship.org The simulation then solves Newton's equations of motion for every atom, generating a trajectory that describes how the positions and velocities of the atoms evolve over time.

Analysis of the MD trajectory for this compound provides several key insights:

Conformational Flexibility : The morpholine ring is known to exist primarily in a stable chair conformation. MD simulations can quantify the stability of this conformation and identify any transient boat or twist-boat forms. wustl.edu Furthermore, the simulation can explore the rotational freedom around the C-C and C-N single bonds of the allyl group, identifying the most populated dihedral angles.

Solution Behavior : The simulations explicitly model the interactions between the 4-allylmorpholinium cation, the bromide anion, and the surrounding solvent molecules. This allows for the analysis of the solvation shell structure and the dynamics of ion pairing.

Root Mean Square Fluctuation (RMSF) : By calculating the RMSF for each atom over the trajectory, regions of high and low flexibility can be identified. For the 4-allylmorpholinium cation, the terminal vinyl group (=CH₂) of the allyl chain is expected to show the highest flexibility, while the atoms of the morpholine ring are expected to be more constrained. mdpi.com

These simulations provide a dynamic picture that complements the static view from DFT calculations, offering a more complete understanding of the molecule's behavior in a realistic chemical environment. nih.gov

Advanced Applications and Research Directions in Materials Science and Organic Synthesis

Utilization as a Reagent or Synthetic Intermediate in Complex Organic Molecule Synthesis

While specific documented examples of 4-Allylmorpholine hydrobromide as a direct reagent in complex organic molecule synthesis are not extensively reported in publicly available literature, its constituent parts—the morpholine (B109124) ring and the allyl group—are well-established pharmacophores and versatile synthetic building blocks in medicinal chemistry. e3s-conferences.orgnih.gov The morpholine moiety is a privileged structure known for conferring favorable physicochemical properties such as improved aqueous solubility and metabolic stability to drug candidates. nih.gov

The reactivity of the allyl group in this compound is of particular interest. Allylic compounds are known to undergo a variety of chemical transformations. The carbon-bromine bond in allyl bromide is weaker than the carbon-chlorine bond, making it more reactive and the bromide ion a better leaving group in substitution reactions. reddit.com This inherent reactivity could be harnessed for various synthetic applications. For instance, the allyl group can participate in reactions such as Heck coupling, hydroformylation, and epoxidation, allowing for the introduction of diverse functional groups and the extension of molecular complexity.

Furthermore, the quaternized nitrogen of the morpholine ring can influence the reactivity of the allyl group and provide a handle for directing reactions or for purification. The synthesis of new heterocyclic compounds often involves the use of precursors that can undergo cyclization reactions. ekb.egnih.govjmchemsci.comnih.govnih.gov It is conceivable that the this compound scaffold could serve as a precursor for the synthesis of more complex, fused heterocyclic systems with potential biological activity. e3s-conferences.org

Role in Polymer Chemistry and Advanced Materials Development

The presence of a polymerizable allyl group and a cationic morpholinium moiety makes this compound a promising candidate for applications in polymer chemistry and the development of advanced materials.

Research has demonstrated the synthesis and polymerization of the closely related N,N-diallyl morpholinium bromide to produce water-soluble linear cationic polyelectrolytes. itu.edu.tr These types of polymers are of interest for a variety of applications due to their charged nature. itu.edu.tr The polymerization of N,N-diallyl morpholinium bromide has been successfully carried out using radical initiators to yield polymers of moderate molecular weight, particularly in concentrated aqueous solutions. itu.edu.tr

A significant application of this monomer is in the formation of cationic hydrogels. A study detailed the preparation of strong, non-hydrolyzable cationic hydrogels through the copolymerization of N,N-diallyl morpholinium bromide with N,N,N',N'-tetraallyl piperazinium dibromide. itu.edu.trresearchgate.net These hydrogels, being fully cationic, exhibit interesting swelling behaviors. In pure water, the dry gel particles undergo spontaneous disintegration due to high osmotic pressure, while in salt solutions like potassium bromide (KBr) or hydrobromic acid (HBr), the swelling is more controlled. itu.edu.tr This stimulus-responsive behavior is a key characteristic of smart materials.

Table 1: Polymerization of N,N-Diallyl Morpholinium Bromide (DAM)

| Solvent | Initiator | Monomer Conc. (w/w) | Yield (%) | Inherent Viscosity (dL/g in 0.1 M KBr) |

|---|---|---|---|---|

| Water | TBH | 60% | 85.3 | 0.32 |

Data extrapolated from a study on N,N-diallyl morpholinium bromide. itu.edu.tr TBH: t-butyl hydroperoxide; MW: Molecular Weight.

The bifunctional nature of diallyl compounds makes them suitable as crosslinking agents in the formation of polymeric networks. While specific studies on this compound as a crosslinker are limited, the broader class of multivalent allylammonium-based compounds has been explored for creating homogeneous, highly swelling hydrogels. nih.gov These allylic crosslinkers can offer advantages over traditional crosslinkers like N,N'-methylenebisacrylamide (BIS), particularly in systems with slow-polymerizing monomers where they can lead to more statistical and homogeneous network formation. nih.govd-nb.info

The presence of the allyl group in this compound suggests its potential to be incorporated into polymer chains and subsequently crosslinked, or to act as a crosslinking monomer itself in copolymerizations. This could lead to the formation of hydrogels with tunable properties, where the degree of swelling and mechanical strength can be controlled by the crosslinking density. nih.govrsdjournal.orgmdpi.comnih.govelspub.com

The cationic nature of this compound makes it a candidate for the surface modification of materials, imparting properties such as hydrophilicity and antimicrobial activity. The functionalization of surfaces with quaternary ammonium (B1175870) compounds is a known strategy to create antibacterial coatings. mdpi.com These cationic groups can interact with and disrupt the negatively charged cell membranes of bacteria.

Grafting polymers containing quaternary ammonium groups, such as those that could be derived from this compound, onto surfaces is a viable method for creating biocompatible and antimicrobial materials for medical applications. nih.govnih.govmdpi.comescholarship.orgnih.gov This approach can be used to modify a range of substrates, including polymers and cellulosic materials, to reduce bacterial adhesion and biofilm formation. mdpi.com

Exploration in Supramolecular Chemistry and Self-Assembly Processes

The hydrobromide salt of 4-Allylmorpholine, more accurately described as 4-Allyl-morpholin-4-ium bromide, has been synthesized and its crystal structure elucidated. nih.gov The study revealed that in the crystalline state, the molecules are interconnected through N-H···Br and C-H···Br hydrogen bonds, resulting in the formation of a three-dimensional network. nih.gov This capacity for self-assembly through hydrogen bonding is a cornerstone of supramolecular chemistry.

Morpholinium-based ionic liquids, a class of compounds to which this compound belongs, are known to form structured assemblies. alfa-chemistry.comalfa-chemistry.comresearchgate.netresearchgate.net The designability of these ionic liquids allows for the tuning of their physical and chemical properties, making them useful in creating functional materials. alfa-chemistry.comalfa-chemistry.com The self-assembly of such molecules can be directed to form complex architectures, and the understanding of these non-covalent interactions is crucial for the rational design of new materials with desired properties.

Design of Novel Chemical Systems Based on the this compound Scaffold

The this compound structure represents a versatile scaffold for the design of novel chemical systems. The morpholine ring is a common feature in bioactive molecules, and its incorporation can lead to compounds with a wide range of pharmacological activities. e3s-conferences.orgnih.gov By chemically modifying the allyl group or by using the morpholinium cation as a directing group, new series of compounds can be synthesized and screened for biological activity.

The development of functionalized ionic liquids based on the morpholinium core is another promising research direction. alfa-chemistry.comalfa-chemistry.commdpi.com These materials can be designed to have specific properties, such as catalytic activity or the ability to dissolve specific substrates like cellulose. researchgate.net The combination of the reactive allyl group with the tunable properties of the ionic liquid core could lead to the development of novel task-specific ionic liquids for a variety of applications in green chemistry and materials science. alfa-chemistry.com

Q & A

Q. How is 4-Allylmorpholine hydrobromide synthesized and characterized in laboratory settings?

- Methodological Answer : this compound is synthesized by reacting 4-allylmorpholine with hydrogen bromide (HBr). The reaction typically proceeds under controlled conditions (e.g., ambient temperature or mild heating) in a polar solvent like ethanol or water. Post-synthesis, purification involves recrystallization to isolate the hydrobromide salt. Characterization employs:

- Single-crystal X-ray diffraction (SCXRD) : To confirm the three-dimensional network formed via N–H⋯Br and C–H⋯Br hydrogen bonds .

- Spectroscopic techniques : NMR (¹H/¹³C) and FTIR to verify molecular structure and protonation sites.

- Elemental analysis : To validate stoichiometry and purity .

Q. What analytical methods are recommended for purity assessment of this compound?

- Methodological Answer :

- High-Performance Liquid Chromatography (HPLC) : Use a C18 column with UV detection (λ = 210–254 nm) and a mobile phase of acetonitrile/water (containing 0.1% trifluoroacetic acid) to separate and quantify impurities.

- Mass Spectrometry (LC-MS) : Confirm molecular ion peaks ([M+H]⁺ or [M–H]⁻) and detect degradation products.

- Thermogravimetric Analysis (TGA) : Assess thermal stability and residual solvent content .

- Validation : Follow ICH guidelines for linearity, accuracy, and precision, referencing calibration curves with ≥95% confidence intervals .

Q. What are the primary applications of this compound in pharmacological research?

- Methodological Answer :

- Neurological Models : Used to study cholinergic modulation in rodents, mimicking protocols for scopolamine hydrobromide-induced cognitive deficits (e.g., dose: 20 mg/kg, intraperitoneal injection) .

- Receptor Binding Assays : Acts as a precursor for synthesizing analogs targeting serotonin or dopamine receptors, with IC₅₀ values determined via competitive radioligand binding .

- Salt Form Optimization : Investigated for improved solubility and bioavailability in central nervous system (CNS) drug formulations .

Advanced Research Questions

Q. How do protonation sites and hydrogen bonding patterns in this compound influence its physicochemical properties?

- Methodological Answer :

- Protonation Analysis : The morpholine nitrogen is preferentially protonated, as confirmed by SCXRD and DFT calculations. This enhances water solubility via ionic interactions .

- Hydrogen Bonding : N–H⋯Br (2.89 Å) and C–H⋯Br (3.42 Å) bonds create a rigid crystal lattice, reducing hygroscopicity. Quantify lattice energy using computational tools like CrystalExplorer .

- Impact on Dissolution : Hydrogen bonding reduces the melting point (mp ~150–160°C), enabling faster dissolution in polar solvents compared to freebase forms .

Q. How can researchers address contradictions in pharmacological data obtained from different experimental models using this compound?

- Methodological Answer :

- Species-Specific Metabolism : Cross-validate results between murine and primate models. For example, adjust doses to account for differences in metabolic clearance (e.g., mice: 20–30 mg/kg; monkeys: 5–10 mg/kg) .

- Pharmacokinetic Profiling : Measure plasma half-life (t₁/₂) and brain penetration (logBB) using LC-MS/MS. Compare AUC and Cmax values across species to identify bioavailability discrepancies .

- Statistical Rigor : Apply multivariate analysis (ANOVA with Tukey post-hoc tests) to reconcile variability in analgesia or dependence studies .

Q. What methodological considerations are critical when formulating this compound for in vivo studies?

- Methodological Answer :

- Solubility Optimization : Use co-solvents (e.g., 10% DMSO in saline) for intraperitoneal administration. For oral dosing, prepare suspensions in 0.5% carboxymethylcellulose .

- Dose Escalation : Conduct acute toxicity studies (OECD 423) to establish maximum tolerated doses (MTD). Monitor biomarkers (e.g., liver enzymes, creatinine) .

- Stability Testing : Store lyophilized powder at –20°C; reconstituted solutions are stable for ≤24 hours at 4°C. Validate stability via HPLC at t = 0, 6, 12, and 24 hours .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.